chemical structure and properties of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride
chemical structure and properties of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride
An In-Depth Technical Guide to (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a highly functionalized aromatic building block poised for significant utility in the fields of medicinal chemistry and drug development. Its structure is distinguished by three key features: a benzylamine core, a difluoro substitution pattern, and a strategically placed iodine atom. This combination makes it a valuable scaffold for synthesizing complex molecular architectures and novel chemical entities. The fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of a parent molecule, such as its binding affinity and bioavailability[1][2]. Simultaneously, the iodo-substituent serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups and structural motifs[3].
Chemical Identity and Physicochemical Properties
The hydrochloride salt form of (2,4-Difluoro-5-iodophenyl)methanamine confers increased stability and solubility in polar solvents, which is advantageous for both storage and reaction setup. While experimental data is not widely published, a summary of its core identity and predicted properties is presented below.
| Property | Value / Description | Source |
| IUPAC Name | (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride | - |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₇H₇ClFIN | Calculated |
| Molecular Weight | 305.49 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Appearance | Predicted: Off-white to pale yellow crystalline solid | Analogy |
| Solubility | Predicted: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organic solvents. | Analogy |
| Melting Point | Not determined experimentally | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General Practice |
Synthesis and Purification: A Reliable Multi-Step Approach
A logical and robust pathway to (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride begins with commercially available 1,3-difluorobenzene and proceeds through three key transformations: electrophilic iodination, chloromethylation, and a subsequent Delépine reaction to install the primary amine.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Step A: Synthesis of 2,4-Difluoro-1-iodobenzene
This step involves a standard electrophilic aromatic substitution. The fluorine atoms are ortho, para-directing, and while the position between them is sterically hindered, iodination occurs primarily at the 4-position relative to one fluorine and the 6-position to the other, leading to the desired 2,4-difluoro-1-iodobenzene.
Step B: Synthesis of 1-(Chloromethyl)-2,4-difluoro-5-iodobenzene
This reaction is a variation of the Blanc chloromethylation. The protocol is adapted from patented methods for the synthesis of 2,4-difluorobenzyl chloride[4].
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Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add 2,4-difluoro-1-iodobenzene (1.0 eq), paraformaldehyde (1.5 eq), and a suitable solvent such as tetrahydrofuran (THF).
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Catalyst and Reagent Addition: Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq). While stirring, slowly bubble hydrogen chloride (HCl) gas through the mixture or add concentrated hydrochloric acid (2.5 eq).
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Reaction: Gently heat the mixture to reflux (approx. 60-70 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride.
Step C: Synthesis of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (Delépine Reaction)
The Delépine reaction provides a reliable method for converting the benzyl chloride intermediate into the primary amine hydrochloride without significant formation of secondary or tertiary amine byproducts[5][6][7].
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Formation of the Quaternary Salt: Dissolve the crude 1-(chloromethyl)-2,4-difluoro-5-iodobenzene (1.0 eq) in a solvent like chloroform or acetonitrile. Add hexamethylenetetramine (HMTA) (1.1 eq) to the solution. Stir the mixture at room temperature or with gentle heating for 4-6 hours. The formation of the quaternary ammonium salt will typically result in a precipitate.
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Isolation of the Salt: Collect the solid precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting material.
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Acid Hydrolysis: Suspend the isolated quaternary salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v solution). Heat the mixture to reflux for 4-8 hours[8]. During this process, the HMTA cage is hydrolyzed, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride[5].
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Isolation and Purification: Cool the reaction mixture. The target product, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, may precipitate upon cooling. Collect the solid by vacuum filtration. The crude product can be further purified by recrystallization, for example, from an ethanol/diethyl ether solvent system, to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the benzylic protons (-CH₂-) around 4.0-4.2 ppm. The aromatic region will display two doublets or doublet of doublets corresponding to the two protons on the phenyl ring. The amine protons (-NH₃⁺) will likely appear as a broad singlet at a higher chemical shift, which is exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 7 distinct carbon signals. The benzylic carbon should appear around 40-45 ppm. The aromatic carbons will appear in the 110-165 ppm region, with large C-F coupling constants for the carbons bonded to fluorine. The carbon bearing the iodine atom will be shifted upfield.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the parent amine cation [M+H]⁺ at m/z 269.03. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
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Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching bands for the primary ammonium group (around 2800-3100 cm⁻¹), C-F stretching bands (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching bands.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride lies in its potential as a versatile starting material for building complex, drug-like molecules.
The Role of Fluorine in Drug Design
The inclusion of fluorine atoms in pharmaceutical candidates is a widely used strategy. The 2,4-difluoro pattern can confer several advantageous properties[1]:
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Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
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Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of the benzylamine, affecting its ionization state at physiological pH and potentially influencing cell membrane permeability and target binding.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.
The Iodo Group as a Synthetic Linchpin
The iodine atom is an exceptionally useful functional group for molecular elaboration due to its reactivity in a multitude of palladium-catalyzed cross-coupling reactions[3][9][10]. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Caption: Versatility of the iodo-substituent in cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals[10].
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Sonogashira Coupling: Reaction with terminal alkynes to create arylalkynes, providing linear extensions to the molecular scaffold[10].
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diaryl amines or N-aryl heterocycles.
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Heck Coupling: Reaction with alkenes to form stilbene-like derivatives, enabling further functionalization.
This synthetic versatility allows for the rapid generation of a library of diverse analogs from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous halo-substituted benzylamine hydrochlorides indicate that it should be handled with care[11][12]. The primary hazards are expected to be:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Warning | Causes skin irritation (H315)[11][12]. | |
| Eye Irritation | Warning | Causes serious eye irritation (H319)[11][12]. | |
| Respiratory Irritation | Warning | May cause respiratory irritation (H335)[12]. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust. Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
Conclusion
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride represents a potent and versatile tool for the modern medicinal chemist. Its trifunctional nature—a reactive amine, property-enhancing fluorine atoms, and a synthetically versatile iodine handle—provides a direct and efficient entry point to a vast chemical space. The synthetic route described is robust and relies on well-established, name-reaction chemistry. By leveraging the unique properties of this building block, researchers can accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.
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Chemical Substance Information. (4-fluoro-2-iodophenyl)methanamine hydrochloride. [Link]
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Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of chemical research, 41(11), 1486–1499. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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